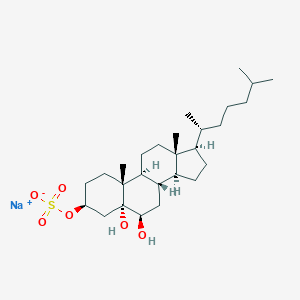

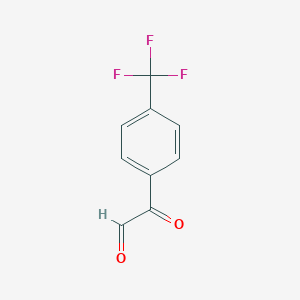

![molecular formula C9H16O6 B156463 (5S,8R,9R,10S)-2,2-二甲基-1,3,6-三氧杂螺[4.5]癸烷-8,9,10-三醇 CAS No. 66900-93-4](/img/structure/B156463.png)

(5S,8R,9R,10S)-2,2-二甲基-1,3,6-三氧杂螺[4.5]癸烷-8,9,10-三醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol, more commonly known as 5,8,9,10-tetramethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol, is a novel spirocyclic compound that has been recently discovered and has shown promising potential for a variety of scientific applications. This compound is of particular interest due to its unique structure, which consists of a spirocyclic system with three oxygen atoms, two methyl groups, and a hydroxy group. The compound is also highly stable, making it an ideal candidate for various experiments and research.

科学研究应用

- 1,2:4,5-Di-O-Isopropylidene-Beta-D-Fructopyranose serves as a valuable chiral auxiliary in organic synthesis. It helps control stereochemistry during reactions, especially in Michael and Aldol additions .

- The isopropylidene group protects vicinal hydroxyl groups, making it a versatile building block for creating complex molecules .

- Researchers have explored the synthesis of antibacterial and antifungal monosaccharide esters using this compound .

- By modifying the fructose derivative, novel compounds with potential therapeutic properties can be developed .

- In the presence of an imidazole-based ionic liquid compound and strontium chloride, the chemoselective O-isopropylidenation of d-fructose with acetone occurs .

- The protocol primarily yields the kinetically controlled, less stable cyclic ketal 1,2;4,5-Di-O-Isopropylidene-beta-D-fructopyranose , avoiding isomerization to the thermodynamically more stable cyclic ketal 2,3;4,5-Di-O-Isopropylidene-beta-D-fructopyranose .

Chiral Auxiliaries and Synthesis

Antibacterial and Antifungal Compounds

Chemoselective O-Isopropylidenation

Photocatalysis and Carbohydrate Derivatives

作用机制

Target of Action

It’s worth noting that similar compounds have been found to interact with various enzymes and receptors within the body .

Mode of Action

For instance, it can participate in reactions involving its hydroxyl groups, leading to the formation of new compounds .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving carbohydrate metabolism, given its structural similarity to fructose .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

It’s known that similar compounds can have various biological effects, such as antibacterial and antifungal activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the pH of its environment, and its stability can be influenced by temperature .

属性

IUPAC Name |

(5S,6S,7R,8R)-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7,8-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-8(2)14-4-9(15-8)7(12)6(11)5(10)3-13-9/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPKAWHTYZABFG-JAKMQLQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)C(C(C(CO2)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@]2(O1)[C@H]([C@@H]([C@@H](CO2)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol | |

Q & A

Q1: How does the reactivity of 1,2-O-isopropylidene-beta-D-fructopyranose differ when it exists as the 3-O-acetyl-4,5-anhydro derivative compared to the unmodified structure?

A1: The research demonstrates that converting 1,2-O-isopropylidene-beta-D-fructopyranose into its 3-O-acetyl-4,5-anhydro derivative introduces a reactive epoxide ring. [] This epoxide readily undergoes ring-opening reactions in acidic conditions, such as 80% acetic acid. This reaction is stereospecific, yielding primarily the axial monoacetate 4-O-acetyl-1,2-O-isopropylidene-beta-D-tagatopyranose. [] This highlights how specific structural modifications can dramatically alter the reactivity and reaction pathways of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

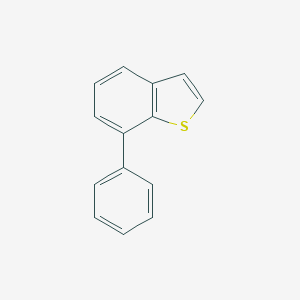

![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)